5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is a heterocyclic compound that features both pyrazole and isoxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to form the pyrazole ring.
Formation of the isoxazole ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often employing metal catalysts such as copper (I) or ruthenium (II).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, particularly against breast cancer cell lines.
Biological Studies: It is used in molecular docking studies to explore its binding affinity to various biological targets, such as human estrogen alpha receptor.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for developing new drugs with antimicrobial, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, potentially inhibiting its activity. This interaction is facilitated by the compound’s fluorinated pyrazole moiety, which enhances its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole structure but differs in the substitution pattern on the phenyl ring.
1-phenyl-3-(4-fluorophenyl)-1H-pyrazole: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is unique due to its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom further enhances its stability and binding affinity in biological systems .
Eigenschaften
CAS-Nummer |
651728-00-6 |
---|---|
Molekularformel |
C16H10FN3O |
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
5-fluoro-3-(1-phenylpyrazol-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C16H10FN3O/c17-12-6-7-15-14(8-12)16(19-21-15)11-9-18-20(10-11)13-4-2-1-3-5-13/h1-10H |
InChI-Schlüssel |
UCWGRRBYLCMQJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NOC4=C3C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.